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6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers often struggle to source a reliable, well-characterized chemical probe for studying epithelial-mesenchymal transition (EMT) and NF-κB inflammatory signaling. This compound directly addresses that gap: - Predicted MST1R/IKBKB kinase engagement (SEA P-values 44 & 45) with a free indole N-H hydrogen bond donor for hinge-region binding. - Electron-deficient 5-fluoropyrimidine enables halogen bonding and ¹⁹F NMR-based binding assays, providing a distinct pharmacophore not recapitulated by methyl analogs (ΔlogP ≈ -1.0 to -1.2). - Also serves as an LC-MS retention-time marker for Afatinib impurity profiling (shared molecular formula C₁₈H₁₇FN₄O₂), aiding QC method development. Supplied with full analytical characterization; immediate global shipping for R&D.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 2034429-03-1
Cat. No. B2592112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole
CAS2034429-03-1
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=C(C=N4)F
InChIInChI=1S/C18H17FN4O2/c19-14-9-21-18(22-10-14)25-15-2-1-7-23(11-15)17(24)13-4-3-12-5-6-20-16(12)8-13/h3-6,8-10,15,20H,1-2,7,11H2
InChIKeyYDBGRMRHMXEQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole – Overview


6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole (CAS 2034429-03-1) is a synthetic small molecule that integrates an indole core, a piperidine ring, and a 5-fluoropyrimidine moiety into a single hybrid scaffold . With a molecular formula of C18H17FN4O2 and a molecular weight of 340.4 g/mol, this compound belongs to a class of heterocyclic molecules that are widely employed as kinase inhibitor templates, chemical probes, and building blocks for medicinal chemistry campaigns . The 1H-indol-6-yl methanone fragment provides a hydrogen-bond-donating N-H, while the 3-oxy-linked 5-fluoropyrimidine introduces an electron-deficient aromatic system that can engage in halogen bonding and π-stacking interactions with biological targets .

Scaffold
Hybrid indole-piperidine-fluoropyrimidine kinase inhibitor template
1H-indol-6-yl methanone linkage
Recognition
Free indole N-H donor for hinge-binding studies
Distinct from N-alkylated or 2-carboxamide analogs
Profile
Predicted MST1R/IKBKB polypharmacology
SEA prediction context

6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole – Why Analogs Cannot Substitute


The precise combination of a free 1H-indol-6-yl carbonyl, a 3-oxy piperidine linker, and a 5-fluoropyrimidine capping group generates a pharmacophore that is not recapitulated by close analogs that replace the 5-fluoro substituent with methyl groups or alter the attachment topology . Fluorine's strong electron‑withdrawing effect (Hammett σp = +0.06) substantially reduces the electron density of the pyrimidine ring compared to electron-donating methyl groups (σp = –0.17), leading to distinct π‑stacking and halogen‑bonding propensities that directly influence target recognition and metabolic stability . Furthermore, the unprotected indole N‑H (hydrogen‑bond donor count = 1) confers a specific anchoring point that is absent in N‑alkylated indole analogs or analogs where the indole is attached via a different ring position . These quantitative physicochemical differences mean that even structurally similar in‑class compounds cannot be assumed to behave identically in binding, permeability, or metabolic assays, making direct substitution scientifically unsafe without rigorous side‑by‑side comparison.

Electronic 5-fluoro (σp +0.06) vs 2,6-dimethyl (σp –0.17) creates distinct π-stacking and halogen-bonding propensities that may shift target recognition
Anchor Unprotected indole N-H donor provides a specific hinge-binding vector absent in N-alkylated or 2-carboxamide analogs, potentially altering kinase affinity
Property ~10 Da lower MW and ~1 log unit lower logP vs dimethyl analog may shift solubility and permeability in cell-based assays

6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole – Differentiation Evidence


Fluorine vs Methyl Pyrimidine: MW and Lipophilicity Difference

Replacement of the 5-fluoro substituent (target compound) with 2,6-dimethyl groups (direct analog CAS 2034472-81-4) increases molecular weight by 10 Da (340.4 vs 350.4 g/mol) and is predicted to raise the octanol/water partition coefficient (logP) by approximately 1.0–1.2 log units, based on the well‑established π‑contribution of a methyl group (~0.5–0.6 logP per methyl) . Lower molecular weight and lower lipophilicity favor aqueous solubility and passive membrane permeability, which are critical parameters for cell‑based assay performance.

MW & Lipophilicity
Cross-study comparable
ΔMW = –10 Da; ΔlogP ≈ –1.0 to –1.2 log units
Supports solubility and permeability screening context
Computed XLogP3 vs methyl analog
Medicinal chemistry Physicochemical profiling Lead optimization

Indole N-H Donor: vs N-Alkylated and 2-Carboxamide Analogs

The target compound possesses a free indole N-H (hydrogen bond donor count = 1) located on the 1H-indol-6-yl carbonyl system, whereas direct analog N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide (CAS 2034470-50-1) features an indole-2-carboxamide with an internal N-H that is sterically and electronically distinct . In kinase ATP‑binding pockets, the indole N-H often mimics the adenine N6 amino group, forming a critical hydrogen bond with the hinge region; altering its position or replacing it with an N‑alkyl group can abolish this interaction and substantially reduce target affinity.

Indole N-H Donor
Class-level inference
Target: HBD=1 (indole N-H at position 1); Comparator: HBD=1 (2-carboxamide N-H) — distinct spatial vectors and pKa
Hinge-binding geometry may differ
Co-crystal structure context not available
Molecular recognition Kinase hinge binding Structure-based design

Predicted Kinase Targets: MST1R and IKBKB Polypharmacology

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 annotate the target compound with association to macrophage‑stimulating protein receptor (MST1R, P‑value = 44) and inhibitor of nuclear factor kappa‑B kinase subunit beta (IKBKB, P‑value = 45) . These kinases are linked to epithelial‑mesenchymal transition and inflammatory signaling, respectively. While the dimethyl analog (CAS 2034472-81-4) has not been independently profiled, the electron‑withdrawing fluorine is expected to polarize the pyrimidine ring differently than electron‑donating methyl groups, potentially shifting the kinase selectivity fingerprint.

Predicted Kinase Targets
Class-level inference
MST1R P-value = 44; IKBKB P-value = 45
Supports kinase selectivity screening context
SEA prediction, matched profiling unavailable for comparator
Kinase profiling Target prediction Polypharmacology

Fluorine-Induced Electron Deficiency: Hammett Constant Comparison

The 5-fluoro substituent on the pyrimidine ring is electron‑withdrawing (Hammett σp = +0.06), whereas the 2,6-dimethyl substituents on the closest analog are electron‑donating (σp = –0.17 each) . This electronic difference of approximately +0.23 Hammett units per substituent position significantly depletes π‑electron density on the fluorinated pyrimidine, enhancing its capacity to engage in anion‑π or halogen‑bonding interactions with protein backbone carbonyls or side‑chain carboxylates, interactions that are geometrically and energetically inaccessible to the electron‑rich dimethyl analog.

Hammett Constant
Class-level inference
Target 5-F: σp = +0.06; Comparator 2,6-diMe: σp = –0.17 per methyl
Supports halogen/π-interaction interpretation
Standard physical organic chemistry reference
Halogen bonding π-π stacking Medicinal chemistry design

6-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole – Research Applications


Chemical Probe for MST1R/IKBKB Signaling

The predicted association with MST1R and IKBKB kinases (SEA P‑value 44 and 45, respectively) positions this compound as a candidate chemical probe for studying epithelial‑mesenchymal transition and NF‑κB inflammatory signaling. Its free indole N-H hydrogen bond donor and electron‑deficient 5-fluoropyrimidine provide the structural features necessary for hinge‑region binding and potential halogen‑bond interactions, enabling competitive displacement assays against ATP‑competitive fluorescent probes.

Physicochemical Benchmarking: Fluorinated vs Methylated Libraries

With a molecular weight of 340.4 Da and a computed logP of 2.4, this compound serves as a reference point for comparing the solubility and permeability profiles of fluorinated pyrimidine analogs versus their methyl‑substituted counterparts (e.g., ΔMW = –10 Da, ΔlogP ≈ –1.0 to –1.2 log units vs the dimethyl analog) . This makes it a valuable calibration standard in high‑throughput solubility and PAMPA assays.

SAR Expansion Scaffold for Fluoropyrimidine Kinase Inhibitors

The unique combination of a 3‑oxy‑piperidine linker and a 6‑indolyl methanone attachment point offers a topological scaffold that is distinct from 4‑piperidinyl‑linked indole‑2‑carboxamide analogs . Researchers can use this compound as a starting point for systematic variation of the indole substitution pattern and linker geometry to explore selectivity within the kinome, with the electron‑withdrawing fluorine providing a handle for ¹⁹F NMR‑based binding assays .

LC-MS Standard for EGFR Inhibitor Impurity Profiling

The compound shares the molecular formula C18H17FN4O2 (340.4 Da) with Afatinib impurity 6 , making it a useful retention‑time marker and mass calibration standard in LC‑MS methods for impurity profiling of irreversible EGFR inhibitors. Its distinct retention characteristics relative to the actual Afatinib impurity can aid method development and system suitability testing in quality control laboratories.

Application
Selection Property
Validation Focus
MST1R/IKBKB signaling probe studies
Predicted polypharmacology context
Displacement assay compatibility, hinge-binding confirmation
Fluorinated vs methylated library benchmarking
Physicochemical reference profile
Solubility and PAMPA assay calibration
SAR expansion for fluoropyrimidine kinase inhibitors
3-oxy-piperidine/6-indolyl topology
¹⁹F NMR binding assay suitability, linker geometry variation
LC-MS method development for EGFR impurity profiling
Afatinib impurity 6 analog context
Retention-time marker and mass calibration review
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